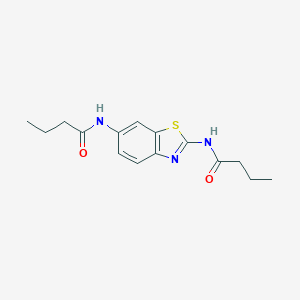![molecular formula C12H8BrF2NO3 B251106 5-bromo-N-[2-(difluoromethoxy)phenyl]-2-furamide](/img/structure/B251106.png)
5-bromo-N-[2-(difluoromethoxy)phenyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-[2-(difluoromethoxy)phenyl]-2-furamide, also known as DBF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. DBF belongs to the class of furan derivatives and has been found to possess various biological activities.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-[2-(difluoromethoxy)phenyl]-2-furamide has been extensively studied for its potential applications in drug discovery. It has been found to possess various biological activities such as anti-inflammatory, anticancer, and antifungal properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This compound has been reported to have antifungal activity against various fungal strains, including Candida albicans.
Wirkmechanismus
The exact mechanism of action of 5-bromo-N-[2-(difluoromethoxy)phenyl]-2-furamide is not fully understood. However, it has been proposed that this compound exerts its biological activities by inhibiting various enzymes and signaling pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory cytokines. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. In addition, this compound has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
This compound has been found to exert various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to inhibit the migration and invasion of cancer cells. In addition, this compound has been reported to possess antioxidant activity by scavenging free radicals and reducing oxidative stress. This compound has been found to reduce the production of pro-inflammatory cytokines and chemokines by inhibiting the activity of COX-2 and NF-κB. This compound has also been shown to inhibit the growth of various fungal strains by disrupting the fungal cell membrane.
Vorteile Und Einschränkungen Für Laborexperimente
5-bromo-N-[2-(difluoromethoxy)phenyl]-2-furamide has several advantages as a research tool. It is a relatively small molecule that can be easily synthesized and purified. It has been found to possess various biological activities, making it a useful compound for studying different cellular processes. However, this compound also has some limitations. It has been reported to have poor solubility in aqueous solutions, which can limit its use in certain experiments. In addition, the exact mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on 5-bromo-N-[2-(difluoromethoxy)phenyl]-2-furamide. One possible direction is to study the structure-activity relationship of this compound and its analogs to identify compounds with improved biological activities. Another direction is to investigate the potential of this compound as a therapeutic agent for the treatment of cancer and inflammatory diseases. In addition, further studies are needed to elucidate the exact mechanism of action of this compound and its potential interactions with other cellular processes. Finally, the development of new synthetic methods for this compound and its analogs could enable the production of larger quantities of these compounds for further research.
Synthesemethoden
The synthesis of 5-bromo-N-[2-(difluoromethoxy)phenyl]-2-furamide involves the reaction of 5-bromo-2-furoic acid with 2-(difluoromethoxy)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The resulting product is purified by column chromatography to obtain pure this compound.
Eigenschaften
Molekularformel |
C12H8BrF2NO3 |
|---|---|
Molekulargewicht |
332.1 g/mol |
IUPAC-Name |
5-bromo-N-[2-(difluoromethoxy)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C12H8BrF2NO3/c13-10-6-5-9(18-10)11(17)16-7-3-1-2-4-8(7)19-12(14)15/h1-6,12H,(H,16,17) |
InChI-Schlüssel |
DCKIJAVARVFYFG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)Br)OC(F)F |
Kanonische SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)Br)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B251023.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-1-benzofuran-2-carboxamide](/img/structure/B251024.png)

![N-(6-{[(4-methoxyphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B251028.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-fluorobenzamide](/img/structure/B251031.png)




![N-{[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B251039.png)
![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-naphthamide](/img/structure/B251041.png)
![N-{[6-(acetylamino)-1,3-benzothiazol-2-yl]carbamothioyl}-4-chlorobenzamide](/img/structure/B251043.png)

![N-{3-[(4-propoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B251046.png)
